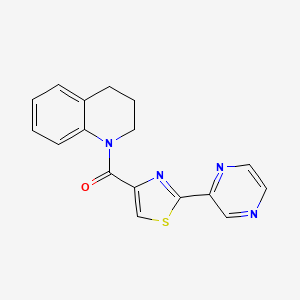

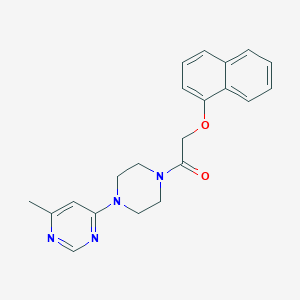

(3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, including condensation and cycloaddition reactions. For instance, derivatives of dihydroquinolin and pyrazolyl methanone are synthesized through Povarov cycloaddition reactions and further functionalization processes. These synthesis routes highlight the complexity and versatility in creating such compounds, offering insights into potential methods for synthesizing the target compound (Bonilla-Castañeda et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by techniques such as X-ray diffraction, NMR, and IR spectroscopy. These techniques reveal the conformation, bond lengths, and angles, providing a detailed understanding of the molecular geometry and isomerism. For instance, the structural determination of benzimidazol-yl and dihydroisoquinolin-yl methanone derivatives through X-ray diffraction showcases the intricacies of such molecules (Sokol et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their structure, allowing for various chemical transformations. For example, the interaction between arylhydrazinium chlorides and chloroquinoline carbaldehydes to form hydrazone and pyrazoloquinoline derivatives demonstrates the compound's capability to undergo nucleophilic addition and cyclization reactions (Kumara et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. These properties are determined through experimental methods and contribute to the compound's application potential.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's suitability for specific applications. These properties are influenced by the molecular structure and functional groups present in the compound.

References

- (Bonilla-Castañeda et al., 2022)

- (Sokol et al., 2011)

- (Kumara et al., 2016)

Scientific Research Applications

Synthesis and Reactivity

Research has explored the synthesis of novel compounds with potential biological activities through the manipulation of heterocyclic chemistries. For example, studies have described the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives through various chemical reactions, including hydrazinolysis and condensation with aromatic aldehydes, acetyl acetone, or carbon disulfide, leading to the formation of different heterocycles (R. Zaki, A. El-Dean, & S. M. Radwan, 2014). Similarly, the synthesis of quinoline derivatives bearing pyrazoline and pyridine analogues has been reported, demonstrating significant antibacterial and antifungal activities (N. Desai, B. Patel, & B. Dave, 2016).

Biological Activities

Several studies have focused on the antimicrobial and anticancer activities of synthesized heterocyclic compounds. For instance, quinoline derivatives have shown potent antibacterial and antifungal effects, with some compounds exhibiting low cytotoxicity against human cell lines, indicating potential as antimicrobial agents (N. Desai, B. Patel, & B. Dave, 2016). Another study synthesized tetrahydroisoquinoline derivatives that induced apoptosis and cell cycle arrest in cancer cells through DNA damage and activation of the MAPKs pathway, suggesting their potential as lead compounds for cancer treatment (Lili Xu et al., 2021).

Electrophilic Activation and Catalysis

Research into the electrophilic activation of acetyl-substituted heteroaromatic compounds, including pyridines, thiazoles, and quinolines, has provided insights into their reactivity and potential applications in synthesis. These compounds have shown increased reactivity in acid-catalyzed hydroxyalkylation reactions compared to acetophenone, demonstrating their utility in chemical synthesis (D. Klumpp et al., 2000).

properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c22-17(21-9-3-5-12-4-1-2-6-15(12)21)14-11-23-16(20-14)13-10-18-7-8-19-13/h1-2,4,6-8,10-11H,3,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHDYQOUVRWAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine](/img/structure/B2494192.png)

![[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile](/img/structure/B2494195.png)

![8-bromo-3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2494197.png)

![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)

![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)

![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)

![5-chloro-N-[(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2494208.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2494210.png)